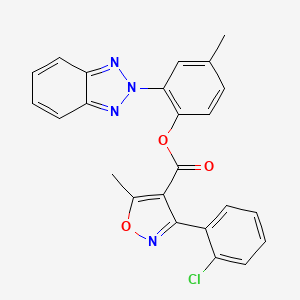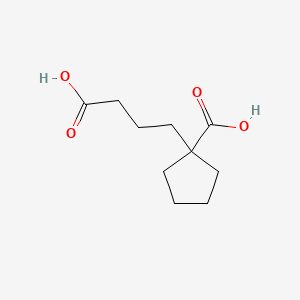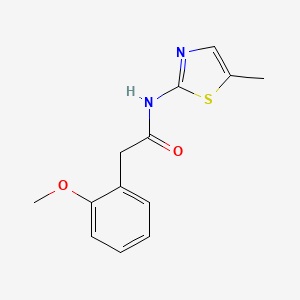
N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea, also known as FMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMT is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising compound for use in a wide range of research studies.
Wirkmechanismus
The precise mechanism of action of N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea is not yet fully understood, but it is believed to involve the inhibition of various cellular pathways and signaling cascades. N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea has been shown to inhibit the activity of certain enzymes and proteins, leading to downstream effects that result in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea has been shown to have a variety of biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea has been shown to inhibit the growth and proliferation of cancer cells, promote neuronal survival, and reduce inflammation in various tissues and organs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea in lab experiments is its well-documented biochemical and physiological effects. N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea has been extensively studied and its effects have been well-characterized, making it a reliable compound for use in research studies. However, one limitation of N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea is its potential toxicity, particularly at higher doses. Careful dosing and monitoring is necessary to ensure that N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea is used safely in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research involving N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea. One potential area of study is the development of N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea analogues with improved efficacy and safety profiles. Additionally, N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea could be studied in combination with other compounds to determine potential synergistic effects. Finally, further research could be conducted to better understand the precise mechanism of action of N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea and its downstream effects on various cellular pathways and signaling cascades.
Synthesemethoden
N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea can be synthesized using a variety of methods, including the reaction of 2-furylmethylamine with 4-methoxyphenyl isothiocyanate. This reaction results in the formation of N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea, which can then be purified and used for further research studies.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea has been studied extensively for its potential applications in scientific research, particularly in the fields of cancer research and neuroscience. N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea has been shown to have neuroprotective effects, protecting neurons from damage and promoting neuronal survival.
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-16-11-6-4-10(5-7-11)15-13(18)14-9-12-3-2-8-17-12/h2-8H,9H2,1H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSRYBIGGFMRDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-3-(4-methoxyphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5205041.png)
![3-phenyl-5-[3-(1H-pyrazol-1-yl)benzyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5205049.png)
![4-{[2-(2-furyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5205067.png)
![N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide](/img/structure/B5205074.png)


![4-{[(2-hydroxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5205086.png)


![2-({2-[(2-anilino-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}amino)-2-oxoethyl diethyldithiocarbamate](/img/structure/B5205099.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5205102.png)
![1-(4-bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one](/img/structure/B5205103.png)
![2-[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5205124.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(1-naphthyl)ethanone hydrobromide](/img/structure/B5205139.png)